Methyl 2,6-difluoro-3-methoxybenzoate
Description
Methyl 2,6-difluoro-3-methoxybenzoate (CAS 1379300-37-4) is a fluorinated aromatic methyl ester with the molecular formula C₉H₈F₂O₃ and a molecular weight of 202.16 g/mol . Its structure features a benzoate backbone substituted with two fluorine atoms at the 2- and 6-positions and a methoxy group at the 3-position. This compound is typically stored under dry, sealed conditions at room temperature to ensure stability. Hazard statements (H302, H315, H319) indicate risks of toxicity upon ingestion, skin irritation, and eye damage, necessitating careful handling .
Properties
Molecular Formula |
C9H8F2O3 |
|---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
methyl 2,6-difluoro-3-methoxybenzoate |
InChI |
InChI=1S/C9H8F2O3/c1-13-6-4-3-5(10)7(8(6)11)9(12)14-2/h3-4H,1-2H3 |
InChI Key |
SOKSSIXTTJVYDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C(=O)OC)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (Compound 5k)
- Molecular Formula : C₂₆H₂₂N₄O₇ (MW: 518.48 g/mol) .
- Structural Differences : Compound 5k incorporates a triazine core linked to multiple aromatic substituents, including methoxy and formyl groups. This complexity contrasts with the simpler benzoate structure of Methyl 2,6-difluoro-3-methoxybenzoate.
- Synthesis : Compound 5k requires multi-step nucleophilic substitutions on trichlorotriazine, followed by chromatographic purification . In contrast, this compound likely involves direct esterification or fluorination of a precursor.
- Applications : Compound 5k’s triazine backbone suggests utility in materials science or as a ligand in coordination chemistry, whereas the fluorinated benzoate may prioritize stability in reactive environments.
Methyl Ester Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl, Metsulfuron Methyl)
- Molecular Features : These agrochemicals (e.g., triflusulfuron methyl: C₁₅H₁₅F₃N₆O₆S) share a sulfonylurea bridge and triazine moiety, enabling herbicidal activity via acetolactate synthase inhibition .
- Functional Contrast: Unlike this compound, these compounds contain sulfonyl and triazine groups critical for biological targeting. The absence of these groups in the fluorinated benzoate limits its pesticidal utility but enhances its versatility in non-agrochemical applications.
Simple Methyl Esters: Methyl Salicylate
- Molecular Formula : C₈H₈O₃ (MW: 152.15 g/mol) .

- Physical Properties : Methyl salicylate, a naturally occurring ester, has a lower molecular weight and simpler structure (lacking fluorine substituents). It is widely used as a flavoring agent and topical analgesic.
- Stability and Reactivity : The fluorine atoms in this compound likely increase its chemical inertness and boiling point compared to methyl salicylate, which is more volatile and prone to hydrolysis.
Natural Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)
- Structural Complexity : These esters, such as sandaracopimaric acid methyl ester (C₂₁H₃₂O₂), derive from diterpene resins in plants like Austrocedrus chilensis .

- Applications : Natural esters are involved in plant defense mechanisms, whereas this compound’s synthetic nature and fluorine substituents make it more suitable for industrial or medicinal chemistry.
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2,6-difluoro-3-methoxybenzoate typically involves:
- Introduction of fluorine atoms at the 2 and 6 positions of the benzoic acid or its derivatives.
- Methoxylation at the 3-position of the aromatic ring.
- Esterification of the carboxylic acid to the methyl ester.
These steps can be conducted in different orders depending on the starting materials and reagents chosen.
Fluorination Approaches
Selective fluorination at the 2 and 6 positions is generally achieved by:
- Starting from 2,6-difluorobenzoic acid or 2,6-difluorobenzoyl derivatives.
- Utilizing electrophilic fluorinating agents or nucleophilic aromatic substitution on activated halogenated precursors.
For example, 2,6-difluorophenylacetonitrile is used as an intermediate in related fluorinated benzoate syntheses, indicating the utility of fluorinated aromatic nitriles as precursors.
Methoxylation Methods
Methoxylation at the 3-position can be introduced by:
- Nucleophilic aromatic substitution of a suitable leaving group (e.g., halogen) at the 3-position with methoxide ion.
- Direct methylation of a hydroxy group at the 3-position if starting from 3-hydroxy derivatives.
This step often requires careful control of reaction conditions to avoid substitution at fluorine-bearing positions.
Esterification Techniques
The conversion of the carboxylic acid to the methyl ester is commonly performed by:
- Fischer esterification using methanol and an acid catalyst under reflux.
- Using methylating agents such as diazomethane or dimethyl sulfate under controlled conditions.
Representative Preparation Method (Based on Related Fluorinated Benzamidine Synthesis)
Although no direct preparation of this compound was found in the provided sources, a closely related compound, N-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethyl)phenyl]-2,6-difluorobenzamidine, was synthesized via a two-step process involving fluorinated intermediates and methoxy-containing moieties. This method can inform the preparation of this compound as follows:
| Step | Description | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Synthesis of fluorinated intermediate | 2-chloro-4-aminophenol + perfluoromethyl vinyl ether, KOH, DMF, 40 °C, 4 h | 70% | Intermediate with trifluoromethoxy group |
| 2 | Coupling with 2,6-difluorophenylacetonitrile and ammonium acetate, DMF, 80 °C, 12 h | 59% | Formation of fluorinated benzamidine derivative | |
| 3 | Purification by extraction, chromatography | - | - | Purified product as white solid |
This approach highlights the importance of DMF as a solvent and mild reaction conditions to maintain fluorine substituents and introduce methoxy-like groups.
Analytical and Purification Techniques
- Thin Layer Chromatography (TLC): Used to monitor reaction progress with petroleum ether/ethyl acetate (3:1) as developing solvent.
- Column Chromatography: Employed for purification of intermediates and final products.
- NMR Spectroscopy: For structural confirmation of fluorinated and methoxylated products.
- Mass Spectrometry: To verify molecular weight and purity.
Notes on Reaction Optimization and Solvent Use
- DMF is favored as a solvent for its ability to dissolve polar intermediates and facilitate nucleophilic substitutions without degrading fluorinated groups.
- Reaction temperatures are generally mild (40-80 °C) to prevent decomposition.
- The molar ratios of reactants are carefully controlled to optimize yield and minimize side reactions; for example, a 1:1.5:2 molar ratio of intermediate, nitrile, and ammonium acetate was used in related syntheses.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions / Values |
|---|---|
| Starting materials | 2,6-difluorobenzoic acid or derivatives |
| Fluorination method | Electrophilic fluorination or nucleophilic substitution |
| Methoxylation method | Nucleophilic substitution with methoxide |
| Esterification method | Acid-catalyzed Fischer esterification or methylation agents |
| Solvent | DMF, methanol, or other polar aprotic solvents |
| Reaction temperature | 40-80 °C |
| Reaction time | 4-12 hours |
| Purification | Column chromatography, crystallization |
| Analytical techniques | TLC, NMR, Mass Spectrometry |
Research Findings and Considerations
- The use of DMF as a recyclable solvent improves the economic and environmental feasibility of the process.
- Mild reaction conditions preserve the fluorine substituents critical for the compound’s biological activity.
- The presence of methoxy groups at the 3-position can influence reactivity and requires selective substitution strategies.
- Yields in related fluorinated aromatic syntheses range from 59% to 70%, indicating moderate efficiency with scope for optimization.
Q & A
Q. How can the synthesis of methyl 2,6-difluoro-3-methoxybenzoate be optimized for high purity and yield?
Methodological Answer:
- Key Steps :
Substitution Reactions : Use sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) to introduce methoxy groups at specific positions on the aromatic ring. Fluorine atoms at the 2- and 6-positions are retained due to their electron-withdrawing effects, which direct substitution .
Esterification : React 2,6-difluoro-3-methoxybenzoic acid with methanol under acid catalysis (e.g., H2SO4) to form the methyl ester.
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) to isolate the product.
- Analytical Validation : Confirm purity via <sup>1</sup>H NMR (δ 3.8–4.0 ppm for methoxy groups) and LC-MS (m/z 202.1 [M+H]<sup>+</sup>) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- <sup>19</sup>F NMR : Resolves fluorine environments (δ -110 to -120 ppm for ortho-F and δ -130 to -140 ppm for meta-F) .
- X-ray Crystallography : Use SHELX software (e.g., SHELXL) to resolve crystal structures, especially to confirm steric effects of the methyl and methoxy groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C9H8F2O3) with <1 ppm error .
Q. How does the compound’s fluorinated aromatic structure influence its reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electronic Effects : The electron-withdrawing fluorine atoms activate the aromatic ring toward nucleophilic attack at the 4-position, while the methoxy group at the 3-position sterically hinders substitution.
- Experimental Design :
- Compare reaction rates using different nucleophiles (e.g., amines vs. thiols) under identical conditions.
- Monitor regioselectivity via <sup>19</sup>F NMR to track fluorine displacement .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated using computational methods?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition states and activation energies for hydrolysis or substitution reactions.
- Solvent Effects : Simulate polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents to predict reaction pathways.
- Validation : Cross-reference computational data with experimental kinetic studies (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Case Study : If antiproliferative activity varies across cancer cell lines:
Dose-Response Curves : Test IC50 values under standardized conditions (e.g., 72-hour exposure, serum-free media).
Metabolic Stability : Assess cytochrome P450-mediated degradation using liver microsomes.
Structural Analog Comparison : Compare with non-fluorinated analogs to isolate fluorine’s role in bioactivity .
Q. How can this compound be functionalized to enhance its utility in drug discovery?
Methodological Answer:
- Targeted Modifications :
- C-4 Position : Introduce amine or sulfonamide groups via Buchwald-Hartwig coupling.
- Ester Hydrolysis : Generate 2,6-difluoro-3-methoxybenzoic acid (CAS 32890-88-3) for carboxylate-based prodrugs .
- Biological Testing : Screen derivatives against kinase targets (e.g., EGFR) using fluorescence polarization assays .
Q. What crystallographic challenges arise when resolving the structure of this compound, and how are they addressed?
Methodological Answer:
- Challenges :
Q. How can hydrolysis of the methyl ester be optimized for scalable production of 2,6-difluoro-3-methoxybenzoic acid?
Methodological Answer:
- Conditions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


